BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for the
Quantification of 3-[(Methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-[(Methylamino)methyllphenol

Cat. No.: B054875

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(Methylamino)methyl]phenol is a phenolic compound of interest in pharmaceutical and
chemical research. Accurate and reliable quantification of this analyte is crucial for various
applications, including pharmacokinetic studies, quality control of drug substances, and
metabolic research. This document provides detailed application notes and experimental
protocols for the analytical quantification of 3-[(Methylamino)methyl]phenol using High-
Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS). Additionally, a common spectrophotometric method
for the general quantification of phenols is described.

Analytical Methods Overview

A summary of analytical methods adaptable for the quantification of 3-
[(Methylamino)methyl]phenol is presented below. The selection of a specific method will
depend on the required sensitivity, selectivity, and the nature of the sample matrix.
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Quantitative Data Summary

The following tables summarize typical validation parameters for the analytical methods

described. It is important to note that while direct validation data for 3-
[(Methylamino)methyl]phenol is not extensively published, the presented data is based on
validated methods for structurally similar phenolic amines and serves as a strong reference for
method development and validation.
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Table 1: HPLC-UV Method Validation Parameters (Adapted from similar phenolic compounds)

Validation Parameter Typical Performance
Linearity Range 1-100 pg/mL
Correlation Coefficient (r?) >0.999

Limit of Detection (LOD) 0.1-0.5 pg/mL

Limit of Quantification (LOQ) 0.3-1.5 pg/mL
Precision (%RSD) < 2%

Accuracy (% Recovery) 98 - 102%

Table 2: LC-MS/MS Method Validation Parameters (Adapted from similar phenolic compounds)

Validation Parameter Typical Performance
Linearity Range 1-1000 ng/mL
Correlation Coefficient (r?) >0.998

Limit of Detection (LOD) 0.05 - 0.5 ng/mL

Limit of Quantification (LOQ) 0.1-1.0 ng/mL
Precision (%RSD) < 15%

Accuracy (% Recovery) 85-115%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography
with UV Detection (HPLC-UV)

This protocol is adapted from established methods for the analysis of 3-(Aminomethyl)phenol
and is suitable for the quantification of 3-[(Methylamino)methyl]phenol in bulk drug
substances and pharmaceutical formulations.[1]
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. Instrumentation:
HPLC system with a UV/Vis or Diode Array Detector (DAD).
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um patrticle size).
. Reagents and Materials:
3-[(Methylamino)methyl]phenol reference standard.
Acetonitrile (HPLC grade).
Methanol (HPLC grade).
Triethylamine (TEA).
Orthophosphoric acid.
Deionized water.
. Chromatographic Conditions:

Mobile Phase: A mixture of acetonitrile and 0.05% triethylamine in water, adjusted to pH 2.7
with orthophosphoric acid (e.g., 20:80 v/v).

Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 275 nm.
Injection Volume: 10 pL.

. Sample Preparation:

Standard Solution: Prepare a stock solution of 3-[(Methylamino)methyl]phenol reference
standard in the mobile phase (e.g., 1 mg/mL). Prepare working standards by serial dilution.
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o Sample Solution: Accurately weigh and dissolve the sample containing 3-
[(Methylamino)methyl]phenol in the mobile phase to a final concentration within the linear
range of the assay.

5. Analysis Procedure:

» Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
¢ Inject a blank (mobile phase) to ensure no interfering peaks are present.

« Inject the standard solutions to generate a calibration curve.

* Inject the sample solutions.

e Quantify the amount of 3-[(Methylamino)methyl]phenol in the sample by comparing its
peak area to the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)

This protocol provides a general framework for the development of a sensitive and selective
method for the quantification of 3-[(Methylamino)methyl]phenol in biological matrices such as
plasma.

1. Instrumentation:

e UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an
electrospray ionization (ESI) source.

e C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 pum patrticle size).
2. Reagents and Materials:
¢ 3-[(Methylamino)methyl]phenol reference standard.

 Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar
compound).
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Acetonitrile (LC-MS grade).
Methanol (LC-MS grade).
Formic acid.
Deionized water.
. Chromatographic and MS Conditions:
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., 5-
95% B over 5 minutes).

Flow Rate: 0.4 mL/min.
lonization Mode: Positive Electrospray lonization (ESI+).

MRM Transitions: To be determined by infusing a standard solution of 3-
[(Methylamino)methyl]phenol. A precursor ion corresponding to [M+H]* would be selected,
and characteristic product ions would be identified.

. Sample Preparation (Protein Precipitation for Plasma):
To 100 pL of plasma sample, add 200 uL of cold acetonitrile containing the internal standard.
Vortex for 1 minute to precipitate proteins.
Centrifuge at 10,000 x g for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of
nitrogen.

Reconstitute the residue in 100 pL of the initial mobile phase composition.

Inject into the LC-MS/MS system.
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Protocol 3: Spectrophotometric Quantification (Folin-
Ciocalteu Method)

This method is suitable for determining the total phenolic content and can be used as a
screening tool. It is not specific to 3-[(Methylamino)methyl]phenol.

1. Instrumentation:

o UV-Vis Spectrophotometer.

2. Reagents and Materials:

e Folin-Ciocalteu reagent.

¢ Sodium carbonate solution (7.5% wi/v).

e 3-[(Methylamino)methyl]phenol standard solutions.
3. Procedure:

e To 200 pL of the sample or standard solution, add 1 mL of Folin-Ciocalteu reagent (diluted
1:10 with deionized water).

e Mix well and allow to stand for 5 minutes at room temperature.

e Add 800 pL of sodium carbonate solution (7.5% wi/v).

 Incubate the mixture in the dark for 2 hours at room temperature.
» Measure the absorbance at 765 nm against a reagent blank.

» Construct a standard curve using known concentrations of a phenolic standard (e.g., gallic
acid or 3-[(Methylamino)methyl]phenol).

Visualizations
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Caption: Experimental workflow for the HPLC-UV quantification of 3-
[(Methylamino)methyl]phenol.
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Caption: Plausible metabolic pathway of 3-[(Methylamino)methyl]phenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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